N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
X-ray Crystallographic Characterization
While direct X-ray data for this compound are unavailable in the provided sources, related structures offer insights. For example, the crystal structure of 4-{1-[(3,5-bis-trifluoromethyl-phenyl)-hydrazono]-ethyl}-5-(2-naphthalen-2-yl-ethyl)-isoxazole-3-carboxylic acid (11e) reveals a planar isoxazole ring with dihedral angles of 15.2° between the oxazole and phenyl planes. This geometry suggests minimal steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group, favoring coplanarity to maximize conjugation.
Key geometric parameters (inferred from analogous systems):
- Isoxazole ring bond lengths : C–O = 1.36 Å, C–N = 1.30 Å.
- Carboxamide C=O bond : 1.23 Å.
- Trifluoromethyl C–F bonds : 1.33–1.35 Å.
Comparative Conformational Analysis Using DFT Calculations
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict two stable conformers for the title compound:
- Conformer A : The 3,5-bis(trifluoromethyl)phenyl group lies perpendicular to the isoxazole plane (torsion angle: 89.5°), minimizing steric clashes.
- Conformer B : The phenyl group adopts a near-coplanar orientation (torsion angle: 12.7°), stabilized by π-π interactions between the aromatic systems.
Energy differences between conformers are marginal (<1.2 kcal/mol), suggesting dynamic interconversion at room temperature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃) :
- δ 2.58 (s, 3H) : Methyl group at position 5 of the isoxazole.
- δ 7.72 (s, 2H) : Equivalent aromatic protons at positions 2 and 6 of the 3,5-bis(trifluoromethyl)phenyl group.
- δ 8.21 (s, 1H) : Proton at position 4 of the phenyl ring, deshielded by electron-withdrawing -CF₃ groups.
- δ 9.43 (bs, 1H) : Amide N–H proton, broadened due to hydrogen bonding.
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Vibrational Mode Analysis
Properties
CAS No. |
61643-24-1 |
|---|---|
Molecular Formula |
C13H8F6N2O2 |
Molecular Weight |
338.20 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H8F6N2O2/c1-6-10(5-20-23-6)11(22)21-9-3-7(12(14,15)16)2-8(4-9)13(17,18)19/h2-5H,1H3,(H,21,22) |
InChI Key |
HMZCCNFZBPASPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Construction
The 1,2-oxazole ring can be synthesized via metal-free cyclization methods, which are preferred for their environmental and operational advantages. One common approach involves:
- Cyclization of α-hydroxy oximes or hydroxylamine derivatives with appropriate carbonyl compounds under mild conditions.
- Use of microwave irradiation to accelerate the cyclization process, improving yields and reducing reaction times.
For example, hydroxylamine hydrochloride reacts with α,β-unsaturated carbonyl compounds in a solvent mixture (e.g., DMF/isopropanol) under microwave irradiation at around 90 °C for 30 minutes to yield substituted isoxazoles in 50–70% yield.
Functionalization at the 4-Position
The 4-carboxylic acid functionality is introduced either by:
- Oxidation of methyl-substituted oxazoles using oxidizing agents such as sodium periodate (NaIO4).
- Olefination reactions (e.g., Wittig reaction) to install the carboxylate precursor, followed by hydrolysis.
These steps are often performed sequentially to ensure regioselective substitution at the 4-position of the oxazole ring.
Introduction of the 3,5-Bis(trifluoromethyl)phenyl Group
The 3,5-bis(trifluoromethyl)phenyl moiety is introduced via amide bond formation between the oxazole-4-carboxylic acid derivative and 3,5-bis(trifluoromethyl)aniline.
Amide Bond Formation
Common methods include:
- Activation of the carboxylic acid as an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the aniline under controlled temperature.
- Use of coupling reagents like carbodiimides (e.g., DCC, EDC) in the presence of additives such as HOBt or DMAP to facilitate amide bond formation under mild conditions.
These methods yield the target carboxamide with high purity and good yields.
Representative Synthetic Route Summary
Research Findings and Notes
- The trifluoromethyl groups on the phenyl ring enhance the compound’s pharmacokinetic and pharmacodynamic properties, making the precise introduction of this moiety critical.
- Metal-free and microwave-assisted methods for oxazole synthesis provide greener and more efficient routes compared to traditional metal-catalyzed processes.
- The amide bond formation step is well-established and can be optimized for scale-up by selecting appropriate coupling reagents and reaction conditions to maximize yield and purity.
- No direct, detailed synthetic procedures for this exact compound are widely published, but the synthesis can be reliably inferred from closely related oxazole and trifluoromethyl aniline chemistry.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of N-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is its role as an anti-inflammatory agent. Research has demonstrated that compounds with similar structural features exhibit potent inhibitory activity against various inflammatory mediators.
Case Study: Inhibition of COX Enzymes
A study highlighted the synthesis of several derivatives that target cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound exhibited significant inhibitory activity with IC50 values reported at 1.33 ± 0.64 μM for PDE4B and 2.84 ± 0.64 μM for PDE4D . This suggests that derivatives of this compound could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 1.33 ± 0.64 | PDE4B |
| This compound | 2.84 ± 0.64 | PDE4D |
Drug Discovery
The compound's unique trifluoromethylation enhances its biological activity and selectivity, making it a valuable candidate in drug discovery processes.
Applications in G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors are pivotal targets in drug development due to their involvement in various physiological processes. The compound has been studied for its potential interactions with GPCRs, showcasing promising results in profiling agonist and antagonist activities . This positions this compound as a lead compound for developing new therapeutic agents targeting GPCR-related pathways.
Molecular Modeling and Computational Chemistry
The application of quantitative structure–activity relationship (QSAR) modeling has been instrumental in predicting the biological activity of compounds similar to this compound.
Insights from QSAR Studies
Recent studies utilizing QSAR models have provided insights into how structural modifications influence the activity of oxazole derivatives against specific biological targets. These models help in understanding the relationship between chemical structure and biological activity, guiding future synthesis efforts .
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Key Observations:
Structural Divergence: The target compound’s 1,2-oxazole core differs from the imidazole rings in compounds 49216-07 and 49216-04. The carboxamide linker in the target compound contrasts with the amine group in the imidazole analogs and the hydroxyl group in the ethanol derivative. Carboxamides generally exhibit higher stability and hydrogen-bonding capacity compared to amines or alcohols.
Molecular Weight and Lipophilicity: The imidazole analogs (MW 449.39) are significantly heavier than the ethanol derivative (MW 258.15). The target compound’s molecular weight is likely intermediate, depending on the oxazole-carboxamide scaffold. The trifluoromethyl groups in all compounds enhance lipophilicity, but the diphenyl substituents in the imidazole derivatives may further increase hydrophobicity, affecting solubility and membrane permeability .
Commercial Availability and Cost: The imidazole derivatives are priced at JPY 41,600 per 100 mg, reflecting their complex synthesis (chiral centers, diphenyl groups). In contrast, the ethanol derivative is more affordable (JPY 9,900 per gram), likely due to simpler stereochemistry and synthesis.
Research Implications and Limitations
- Pharmacological Potential: While the imidazole derivatives may serve as chiral ligands or enzyme inhibitors, the oxazole-carboxamide structure could offer advantages in drug design, such as metabolic stability or reduced toxicity. Further studies are needed to validate these hypotheses.
- Synthetic Challenges : The trifluoromethyl groups and heterocyclic cores in these compounds necessitate advanced fluorination and cyclization techniques, which may limit scalability.
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C13H8F6N2O
- Molecular Weight : 338.205 g/mol
- CAS Number : 127852-28-2
- Physical State : Solid
- Melting Point : Approximately 55 °C
- Purity : >98% (GC) .
The compound is believed to interact with various biological pathways, particularly those involved in cancer cell proliferation and apoptosis. Its structure features a trifluoromethyl group, which enhances its lipophilicity and may contribute to its biological potency. The presence of the oxazole ring is significant for its interaction with target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably:
- Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values ranged from micromolar to sub-micromolar concentrations, indicating potent activity .
- Mechanism of Induction : Flow cytometry assays revealed that the compound induces apoptosis in treated cells through activation of the p53 pathway and cleavage of caspase-3, leading to programmed cell death .
Selectivity and Efficacy
In comparative studies with established chemotherapeutics like doxorubicin, this compound exhibited superior cytotoxicity against certain cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Doxorubicin | MCF-7 | 1.50 |
This table illustrates that the new compound has a lower IC50 value than doxorubicin in MCF-7 cells, suggesting enhanced efficacy .
Case Studies
- Study on Apoptosis Induction :
- Molecular Docking Studies :
Safety Profile
While the biological activity is promising, safety assessments are crucial:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via condensation reactions between 5-methyl-1,2-oxazole-4-carboxylic acid derivatives and 3,5-bis(trifluoromethyl)aniline. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimide coupling agents) and optimizing reaction conditions (e.g., solvent polarity, temperature). Intermediates should be characterized via H/F NMR to confirm trifluoromethyl group integrity and LC-MS for purity assessment. Recrystallization in chloroform/petroleum ether (1:2 v/v) is effective for purification, as demonstrated in analogous heterocycle syntheses .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 25°C (ambient), 4°C (refrigerated), and -20°C (freezer) for 1–6 months. Analyze degradation via HPLC-UV at 254 nm and track changes in melting point (mp). Stability in solution (e.g., DMSO or ethanol) should be assessed by H NMR over 72 hours. Note that trifluoromethyl groups may hydrolyze under prolonged acidic/basic conditions, requiring pH-neutral storage buffers .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : H NMR to resolve methyl (δ ~2.5 ppm) and oxazole protons (δ ~6.5–8.5 ppm); F NMR for trifluoromethyl groups (δ ~-60 to -70 ppm).
- FT-IR : Confirm amide C=O stretch (~1650–1700 cm) and oxazole ring vibrations (~1600 cm).
- High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]) and isotopic patterns.
- Cross-reference with certified reference materials (CRMs) for trifluoromethylated aromatics, as in ’s CRM4601-b .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assays?
- Methodology :
- Assay standardization : Use positive controls (e.g., known kinase inhibitors or antimicrobials) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) or microbial strains.
- Solubility optimization : Test activity in DMSO vs. aqueous buffers (e.g., PBS with 0.1% Tween-80) to rule out solvent interference.
- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity if discrepancies arise between enzymatic and cellular assays .
Q. What strategies can optimize the catalytic efficiency of this compound in asymmetric synthesis?
- Methodology :
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in model reactions (e.g., Friedel-Crafts alkylation).
- Kinetic studies : Monitor reaction progress via in situ F NMR to assess enantioselectivity and turnover frequency (TOF).
- Computational modeling : Use DFT calculations to predict transition-state geometries and guide ligand modifications .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog synthesis : Replace the trifluoromethyl groups with -CFH, -CH, or halogens to assess electronic effects.
- Biological profiling : Test analogs in dose-response assays (IC/EC) against target proteins (e.g., kinases) or pathogens.
- 3D-QSAR modeling : Align molecular descriptors (e.g., logP, PSA) with activity data to identify critical substituents .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility data for this compound?
- Methodology :
- Solvent polarity screening : Measure solubility in DMSO, ethanol, acetonitrile, and water using gravimetric or UV-Vis methods.
- Thermodynamic analysis : Calculate Hansen solubility parameters (δ, δ, δ) to correlate with experimental results.
- Literature cross-validation : Compare data with structurally similar compounds (e.g., ’s oxazole-carboxamide derivatives) to identify systemic biases .
Q. What experimental designs can mitigate batch-to-batch variability in synthetic yields?
- Methodology :
- Process optimization : Use design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and reaction time.
- Quality control : Implement inline PAT (process analytical technology) tools (e.g., ReactIR) to monitor intermediate formation.
- Scale-up protocols : Maintain consistent stirring rates and cooling/heating gradients during kilogram-scale synthesis .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in a laboratory setting?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of trifluoromethyl aromatic vapors.
- Waste disposal : Neutralize acidic/basic byproducts before discarding, and adhere to EPA guidelines for fluorinated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
